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Compound of Interest

Compound Name: S2101

Cat. No.: B15583422

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in optimizing
patient selection for the $S2101/BiCaZO clinical trial. The BiCaZO study is a phase Il trial
evaluating the efficacy of cabozantinib in combination with nivolumab in patients with advanced
solid tumors, specifically immunotherapy-refractory melanoma and squamous cell carcinoma of
the head and neck (HNSCC), stratified by tumor biomarkers.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the patient screening and
selection process.
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Issue

Potential Cause

Recommended Solution

Patient fails pre-screening

The patient does not meet one
or more of the key

inclusion/exclusion criteria.

Carefully review the detailed
eligibility criteria. Common
reasons for pre-screening
failure include incorrect tumor
type, prior treatments, or
performance status. Ensure all
source documentation is

accurate and up-to-date.[2][3]

Delay in obtaining biopsy
results

Logistical issues with tissue
acquisition, processing, or

shipment.

Proactively coordinate with
pathology and interventional
radiology departments to
streamline the biopsy and
tissue processing workflow.
Ensure that the tissue samples
meet the specified
requirements for size and
quality.[1] For archival tissue,
confirm availability and quality
with the holding institution as

early as possible.

Inadequate tissue sample for

biomarker analysis

Insufficient tumor content or
poor quality of the archival

tissue.

If archival tissue is insufficient,
a fresh biopsy is required.
Counsel the patient on the
importance of the research
biopsy for determining
eligibility for the trial. Ensure
the biopsy procedure is
planned to obtain adequate
tissue for both clinical
diagnosis and biomarker

analysis.

Biomarker assay failure

Technical issues with the

Tumor Mutational Burden

Review the experimental
protocols for TMB and TIS

analysis to ensure all steps
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(TMB) or Tumor Inflammation were followed correctly. Check

Signature (TIS) assays. for issues with sample quality,
reagent integrity, or equipment
calibration. If necessary,
request a re-analysis with a

new tissue sample.

Consult the study protocol for
detailed definitions and
clarifications. If ambiguity
o ) ) ) persists, contact the study's
Ambiguity in interpreting Complex medical history or ) )
. o ) medical monitor or

eligibility criteria borderline lab values. o
coordinating center for
guidance. Document all
communications and

decisions.

Ensure a thorough and
transparent informed consent
process. Provide patients with

Patient concerns about the
clear and easy-to-understand

Patient withdrawal after initial study procedures, potential ) )
_ _ information about the study.
consent side effects, or time )
) Address any questions or
commitment.

concerns they may have
throughout the screening

process.

Frequently Asked Questions (FAQs)
General Eligibility

Q1: What are the primary cancer types eligible for the S2101 study?

Al: The S2101 study is enrolling patients with histologically confirmed advanced, recurrent, or
metastatic non-uveal melanoma (Stage Ill or IV) and squamous cell carcinoma of the head and
neck (HNSCC) of the oral cavity, oropharynx, hypopharynx, or larynx.[1]

Q2: What is the required performance status for patients?
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A2: Patients must have a Zubrod Performance Status of O or 1.[1]
Q3: Are there any age restrictions for enrollment?

A3: Yes, participants must be 18 years of age or older.[4]

Prior Treatment

Q4: What are the requirements regarding prior immunotherapy?
A4: Patients must have documented disease progression within 12 weeks after the last dose of

a PD-1/PD-L1 checkpoint inhibitor-based therapy. They must have received at least 6 weeks of
this prior therapy.[1]

Q5: Can a patient who has received prior cabozantinib or another VEGFR inhibitor be
enrolled?

A5: The eligibility criteria should be carefully reviewed for specifics on prior therapies.
Generally, prior treatment with the investigational agents may be an exclusion criterion.

Co-morbidities and Concurrent Medications

Q6: Can patients with a history of cardiac disease be enrolled?

A6: Patients with a history of cardiac disease must undergo a clinical risk assessment. They
must have a New York Heart Association (NYHA) functional classification of 2B or better to be
eligible.[1]

Q7: Are there any restrictions on patients with autoimmune diseases?

A7: Patients with active autoimmune disease requiring systemic steroids (equivalent to >10 mg
of prednisone) or other immunosuppressive agents are not eligible. Exceptions include type 1
diabetes, endocrinopathies requiring only hormone replacement, and certain skin disorders not
requiring systemic treatment.[1]

Q8: Can patients with controlled hypertension participate?
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A8: Yes, patients on antihypertensive therapies with controlled blood pressure are eligible.
However, uncontrolled hypertension is an exclusion criterion.[1]

Biomarker Testing

Q9: What are the key biomarkers for patient stratification in the S2101 study?

A9: Patients are stratified based on two key biomarkers: Tumor Mutational Burden (TMB) and
Tumor Inflammation Signature (TIS).[5]

Q10: What are the tissue requirements for biomarker analysis?

A10: An adequate archival tissue specimen (tumor block or at least 21 unstained slides) is
required. If archival tissue is not available or inadequate, the patient must be willing to undergo
a research biopsy.[1]

Q11: What is the expected turnaround time for biomarker results?

All: A primary objective of the study is to evaluate the feasibility of a 21-day or less turnaround
time for biopsy results to facilitate timely treatment decisions.[6]

Experimental Protocols

Tumor Mutational Burden (TMB) Analysis by Whole
Exome Sequencing (WES)

o DNA Extraction: Extract genomic DNA from both the patient's tumor tissue and a matched

normal sample (e.g., peripheral blood).

» Library Preparation: Prepare sequencing libraries from the extracted DNA. This involves
DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

o Exome Capture: Hybridize the DNA libraries to biotinylated probes that target the exonic
regions of the genome. Capture the targeted DNA fragments using streptavidin-coated
magnetic beads.

e Sequencing: Perform paired-end sequencing of the captured exome libraries on a high-
throughput sequencing platform.
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o Data Analysis:

(¢]

Align the sequencing reads to the human reference genome.

[¢]

Identify somatic single nucleotide variants (SNVs) and insertions/deletions (indels) in the
tumor sample by comparing with the matched normal sample.

[¢]

Filter out germline variants and artifacts.

[e]

Calculate the TMB as the total number of non-synonymous somatic mutations per
megabase of the coding region of the genome.[4][7][8]

Tumor Inflammation Signature (TIS) Analysis by
NanoString nCounter

e RNA Extraction: Extract total RNA from formalin-fixed, paraffin-embedded (FFPE) tumor
tissue sections.

» Hybridization: Hybridize the extracted RNA with the nCounter PanCancer 10 360™ panel,
which includes the 18-gene TIS codeset. This process involves a capture probe and a
reporter probe for each target gene.

o Sample Processing: Load the hybridized samples into the nCounter Prep Station for
automated removal of excess probes and immobilization of the probe-target complexes.

o Data Acquisition: Transfer the processed samples to the nCounter Digital Analyzer for
imaging and counting of the individual fluorescent barcodes corresponding to each target

gene.
o Data Analysis:
o Normalize the raw gene counts using housekeeping genes.

o Calculate the TIS score as a weighted linear combination of the expression of the 18
genes in the signature.[9][10]

Visualizations
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S2101 Patient Selection Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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